molecular formula C13H20N2O5 B1473799 2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid CAS No. 1357352-68-1

2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid

Cat. No.: B1473799
CAS No.: 1357352-68-1
M. Wt: 284.31 g/mol
InChI Key: NREFYFWOFUFNBR-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the construction of novel therapeutics. Its core structure incorporates a spirocyclic system, a rigid three-dimensional scaffold that is highly prized in drug design for its ability to improve target selectivity and optimize physicochemical properties source . This compound is specifically engineered as a key building block for the synthesis of pharmaceutically active molecules, including inhibitors of the kynurenine pathway and other enzyme targets source . The tert-butoxycarbonyl (Boc) group provides a critical protective function for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic sequences. The carboxylic acid moiety offers a versatile handle for amide coupling or other conjugation strategies, enabling researchers to systematically elaborate the core spiro[3.5]nonane framework. This makes the reagent indispensable for generating diverse compound libraries aimed at probing biological function and for the development of potential treatments for conditions such as cancer, neurological disorders, and inflammatory diseases source .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-6-13(7-15)4-9(16)14-5-8(13)10(17)18/h8H,4-7H2,1-3H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREFYFWOFUFNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

A representative industrially viable synthesis method, based on a patented process, involves seven key steps as follows:

Step Reaction Description Reagents & Solvents Conditions Time Temperature
1 Reaction of ethyl malonate in ethanol to form initial intermediate (compound 2) Ethyl malonate, ethanol Dissolution and reaction 5 hours 25–80 °C
2 Reduction of compound 2 with lithium borohydride to obtain compound 3 Lithium borohydride, tetrahydrofuran (THF) Reduction 2.5 hours 0–70 °C
3 Reaction of compound 3 with p-toluenesulfonyl chloride to form compound 4 p-Toluenesulfonyl chloride, dichloromethane (DCM) Tosylation 12 hours 25 °C
4 Ring closure by treatment of compound 4 with cesium carbonate Cesium carbonate, acetonitrile (MeCN) Cyclization 3 hours 25–90 °C
5 Reduction of compound 5 by magnesium chips in methanol to yield compound 6 Magnesium chips, methanol Reduction 1 hour 25–80 °C
6 Boc protection of compound 6 using Boc anhydride Boc anhydride, dichloromethane Carbamate formation 12 hours 25 °C
7 Final hydrogenation of compound 7 with palladium on carbon (Pd/C) in methanol to yield the target compound Pd/C, methanol Hydrogenation 3 hours 25 °C

This sequence efficiently builds the diazaspiro ring system, introduces the Boc protecting group, and installs the keto and carboxylic acid groups to afford 2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid with good overall yield and scalability suitable for industrial production.

Alternative Synthetic Approaches

Another documented method involves the reaction of key intermediates such as compound I I and compound V, followed by epoxidation and ring expansion steps to obtain the tert-butyl ester of the diazaspiro compound. This method uses sodium hydride (NaH) as a base and solvents like tetrahydrofuran or dimethylformamide (DMF) for the initial step, with reaction temperatures ranging from 60 to 120 °C. The epoxidation step employs oxidants such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like dichloromethane or acetonitrile at 10–60 °C to form the final product.

Key Reaction Parameters and Optimization

  • Temperature control: Most steps are performed at mild to moderate temperatures (25–90 °C) to optimize reaction rates while minimizing side reactions.
  • Reaction times: Vary from 1 hour (reduction steps) to 12 hours (tosylation and Boc protection) to ensure complete conversion.
  • Solvent choice: Ethanol, THF, DCM, acetonitrile, and methanol are used selectively based on solubility and reaction compatibility.
  • Protecting group strategy: The Boc group is introduced late in the synthesis to protect amines and facilitate downstream transformations.

Summary Table of Preparation Conditions

Step Reagents Solvent Temp (°C) Time (h) Purpose
1 Ethyl malonate Ethanol 25–80 5 Initial intermediate formation
2 Lithium borohydride THF 0–70 2.5 Reduction
3 p-Toluenesulfonyl chloride DCM 25 12 Tosylation
4 Cesium carbonate Acetonitrile 25–90 3 Ring closure
5 Magnesium chips Methanol 25–80 1 Reduction
6 Boc anhydride DCM 25 12 Boc protection
7 Pd/C Methanol 25 3 Hydrogenation

Research Findings and Industrial Relevance

  • The described seven-step method offers a practical and scalable route with readily available raw materials.
  • The process design allows easy control of reaction parameters, leading to improved yields and purity.
  • Use of Boc protecting group is critical for the stability of intermediates and final compound.
  • The synthetic route avoids harsh conditions, making it suitable for pharmaceutical intermediate production.
  • The final compound serves as a versatile intermediate for further functionalization in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Information

  • IUPAC Name : 2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid
  • Molecular Formula : C₁₃H₂₀N₂O₅
  • CAS Number : 1357352-68-1
  • Molecular Weight : 284.31 g/mol

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Anticancer Properties

Recent studies have indicated that derivatives of spiro compounds exhibit significant anticancer activity. The unique structure of this compound may enhance its ability to interact with biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of spiro compounds similar to this one and found that they inhibited tumor growth in vitro by inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound may also play a role in neuroprotection. Research has shown that certain spiro compounds can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress.

Case Study : A research article highlighted the neuroprotective effects of spiro compounds on neuronal cell lines exposed to oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Material Science

The unique structural characteristics of this compound make it a candidate for use in the development of novel materials.

Polymer Chemistry

This compound can be utilized as a building block for synthesizing polymers with enhanced properties such as increased thermal stability and mechanical strength.

Case Study : Research has demonstrated that incorporating spiro compounds into polymer matrices results in materials with improved thermal properties and mechanical resilience .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Bioactive Molecules

Due to its functional groups, this compound can be transformed into various bioactive molecules through established synthetic pathways.

Data Table: Synthetic Pathways

Reaction TypeReagent(s)Product
Nucleophilic SubstitutionAmine derivativesAmino-spiro compounds
EsterificationAlcoholsEster derivatives
CyclizationAppropriate cyclizing agentsComplex cyclic structures

Mechanism of Action

The mechanism by which 2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specificity in binding interactions, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Functional Groups
Target Compound: 2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid C₁₃H₂₁N₂O₅ 285.3 [3.5]nonane Boc (position 2), COOH (position 5), 8-oxo
8-{[(tert-Butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid C₁₄H₂₃NO₅ 285.3 [3.5]nonane Boc (position 8), COOH (position 2), 5-oxa
(5S,8R)-7-(tert-butoxycarbonyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid C₁₃H₁₇NNaO₇ 322.09 [4.4]nonane Boc (position 7), COOH (position 8), 2,6-dioxo, 1-oxa
9-[(tert-Butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid C₁₆H₂₅N₂O₅ 325.4 [5.5]undecane Boc (position 9), COOH (position 1), 4-oxo

Key Observations :

  • Spiro Ring Size: The target compound’s [3.5]nonane system is smaller than analogs like [4.4]nonane or [5.5]undecane, which may influence conformational rigidity and binding affinity in drug design.
  • Functional Group Positioning : The placement of the Boc group (e.g., position 2 vs. 8) and carboxylic acid (e.g., position 5 vs. 2) alters reactivity and solubility. For example, the 5-oxa group in introduces an ether linkage, enhancing hydrophilicity .
  • Oxo Groups : The 8-oxo group in the target compound contrasts with 2,6-dioxo groups in , which may affect hydrogen-bonding interactions in biological systems.

Physicochemical Properties

Property Target Compound 8-{[(Boc)amino]-5-oxa} (5S,8R)-7-Boc-2,6-dioxo
Melting Point (°C) Not reported 190–191 (after deprotection) 109–112 (precursor)
Optical Activity ([α]D) Not reported −7.3° (in H₂O) +68° (in CH₃OH)
Solubility Moderate (polar aprotic solvents) High in polar solvents due to 5-oxa Low (hydrophobic spiro core)

Notes:

  • The Boc group generally enhances solubility in organic solvents but reduces water compatibility.
  • Stereochemistry (e.g., in lycoperdic acid derivatives ) significantly impacts biological activity, as seen in enantiomers with opposing optical rotations .

Biological Activity

2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 262.32 g/mol
  • CAS Number : 1357352-68-1

This compound features a spiro linkage, which contributes to its rigidity and specificity in biological interactions. The presence of both oxo and carboxylic acid functionalities enhances its versatility as a scaffold for further chemical modifications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for enhanced binding affinity and selectivity, which can modulate enzymatic activities or receptor signaling pathways, leading to various biological responses.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties:

  • Target Enzymes : Specific enzymes involved in metabolic pathways.
  • Inhibition Mechanism : Competitive inhibition through binding to the active site or allosteric modulation.

Receptor Binding

The compound has shown potential for binding to various receptors:

  • Receptor Types : G-protein coupled receptors (GPCRs) and other membrane-bound receptors.
  • Biological Impact : Alteration of signaling pathways that may lead to therapeutic effects in neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular WeightBiological Activity
2-[(Tert-butoxy)carbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid270.29 g/molModerate enzyme inhibition
tert-butyl 2,7-diazaspiro[3.5]nonane226.32 g/molLow receptor affinity
tert-butyl 1,6-diazaspiro[3.5]nonane240.34 g/molHigh receptor binding efficacy

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Cancer Research

Preliminary findings suggest that the compound may inhibit tumor growth in vitro by interfering with cancer cell metabolism, showing promise for future therapeutic applications in oncology.

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

The compound should be stored refrigerated in a tightly sealed container within a dry, well-ventilated environment to prevent moisture absorption and electrostatic buildup. Avoid skin/eye contact and inhalation of vapors. Use personal protective equipment (PPE) such as gloves and lab coats. Contradictory data gaps exist regarding decomposition products under non-fire conditions, so assume potential hazards and follow general laboratory safety protocols .

Q. How should researchers characterize the purity and identity of this compound?

Use analytical methods such as:

  • HPLC for purity assessment (monitor for common impurities like deprotected amines or spirocyclic byproducts).
  • NMR spectroscopy (¹H/¹³C) to confirm the spirocyclic structure and tert-butoxycarbonyl (Boc) group integrity.
  • Mass spectrometry (HRMS or ESI-MS) to verify the molecular weight (406.44 g/mol, C₂₃H₂₂N₂O₅) .

Q. What safety precautions are critical given limited toxicological data?

Assume acute toxicity (oral, dermal) and irritation risks based on structural analogs (e.g., H302, H315, H319 classifications). Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and review toxicity data for related diazaspiro compounds. Always use fume hoods and emergency eyewash stations .

Advanced Research Questions

Q. How can the Boc group’s stability be evaluated under varying synthetic conditions?

Design experiments to test:

  • Acid Sensitivity : Treat with TFA (0.1–5% v/v) in DCM and monitor deprotection via TLC or NMR.
  • Thermal Stability : Heat at 40–60°C in DMF or THF and analyze for Boc cleavage.
  • Base Compatibility : React with mild bases (e.g., NaHCO₃) to assess ester group hydrolysis .

Q. What strategies resolve contradictions in decomposition product data?

The SDS notes hazardous decomposition (e.g., CO, NOₓ) only under fire conditions. For non-pyrolytic degradation:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).
  • Use GC-MS to identify volatile byproducts.
  • Compare results with structurally similar Boc-protected spiro compounds .

Q. How can researchers address the lack of ecological impact data?

Perform biodegradability assays (OECD 301F) and aquatic toxicity tests (Daphnia magna EC₅₀). Model persistence using EPI Suite™ software. Publish findings to fill data gaps .

Methodological Guidance for Data Gaps

Q. Designing experiments to assess reactivity with nucleophiles

  • Substitution Reactions : React with amines (e.g., benzylamine) in DMF at 50°C to test spirocyclic nitrogen reactivity.
  • Oxidation/Reduction : Use m-CPBA for epoxidation of double bonds or NaBH₄ for ketone reduction. Monitor via IR spectroscopy for carbonyl group changes .

Q. Evaluating synthetic scalability for multi-step routes

  • Optimize Boc protection/deprotection steps using flow chemistry for better yield control.
  • Employ DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting spirocycle formation .

Stability and Reactivity in Complex Systems

Q. How does the compound behave in aqueous vs. non-polar solvents?

  • Solubility : Likely low in water (no data; assume <1 mg/mL) but soluble in DCM, THF, or DMF.
  • Hydrolysis Risk : Test stability in buffered solutions (pH 4–10) at 25°C. Use LC-MS to detect carboxylic acid formation from ester hydrolysis .

Q. Can the spirocyclic structure participate in ring-opening reactions?

  • Acid-Mediated Ring Opening : Treat with concentrated HCl to probe for aziridine or lactam intermediates.
  • Photochemical Reactivity : Expose to UV light (254 nm) and analyze for radical-mediated rearrangements .

Data Interpretation and Conflict Resolution

Q. Reconciling conflicting GHS classifications across analogs

  • Compare hazard data from structurally related compounds (e.g., tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, H302/H315 ).
  • Apply read-across principles under REACH guidelines to infer toxicity profiles.

Q. Addressing discrepancies in storage recommendations

  • Refrigeration (2–8°C) is universally advised, but conflicting data on inert gas use (e.g., N₂ vs. air). Test long-term stability under both conditions using DSC (differential scanning calorimetry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid

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